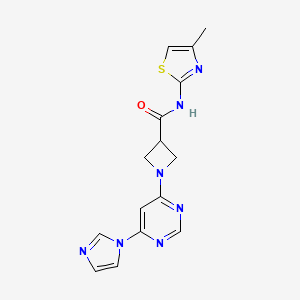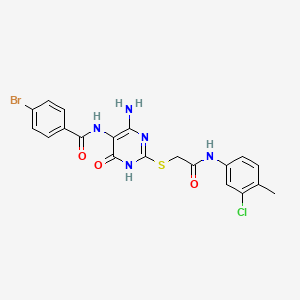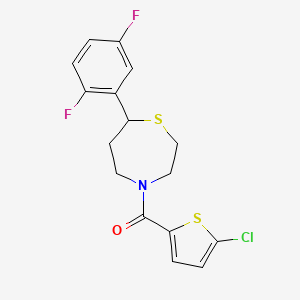![molecular formula C18H17N3O4S B2488389 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide CAS No. 896293-05-3](/img/structure/B2488389.png)
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide involves multi-step chemical processes. For example, compounds bearing 1,3,4-oxadiazole moieties have been synthesized through a series of reactions starting from specific organic acids, esters, hydrazides, and thiols, indicating the complexity and versatility of synthetic routes available for such compounds (Khalid et al., 2016).
Molecular Structure Analysis
The crystal structure and molecular docking studies provide insights into the molecular arrangement and potential biological interactions of related compounds. For instance, the crystal structure determination of certain N-substituted benzamides and sulfonamides has revealed specific molecular conformations and interactions, which are crucial for understanding the compound's biological activities (Liao et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving this compound and related compounds are diverse, including cycloadditions, oxidations, and substitutions, demonstrating their reactivity and the possibility of generating a wide range of derivatives with varied biological activities (Dürüst et al., 2014).
Physical Properties Analysis
The physical properties of compounds containing the 1,3,4-oxadiazole moiety, such as solubility, melting points, and stability, are influenced by their specific structural features. These properties are essential for the practical application and formulation of these compounds in various fields (Mansoori et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, potential for forming derivatives, and interactions with biological targets, are key aspects of this compound and related compounds. These properties are crucial for their application in chemical synthesis, material science, and medicinal chemistry (Rajak et al., 2013).
Applications De Recherche Scientifique
Chemical Properties and Reactivity
- Chemical Oxidation : Research on similar compounds, such as N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, has shown various sites and degrees of oxidation. The primary oxidation occurs at the arylmethyl group without cleavage of the ring, leading to derivatives like phthalimide and lactame (Adolphe-Pierre et al., 1998).
Pharmacological Applications
- Anticonvulsant Activity : Derivatives of 1,3,4-oxadiazole, such as those coupled with limonene and citral, have been synthesized for potential anticonvulsant activity. These compounds have shown significant effects in models like maximal electroshock seizure (MES) and subcutaneous pentylenetrtrazole (scPTZ), indicating a vital role for this pharmacophore in anticonvulsant action (Rajak et al., 2013).
Antimicrobial and Antitubercular Properties
- Antimicrobial Activity : Certain 1,3,4-oxadiazole N-Mannich bases have shown significant antimicrobial activity against pathogens like Staphylococcus aureus and the fungus Candida albicans. This suggests potential antibacterial applications for derivatives of 1,3,4-oxadiazole (Al-Wahaibi et al., 2021).
- Antitubercular Agents : Synthesized 1,3,4-oxadiazole analogues have been evaluated for antitubercular properties, showing significant activity against Mycobacterium tuberculosis. This indicates a promising role in the development of new antitubercular agents (Ahsan et al., 2014).
Anticancer Activity
- Inhibiting Tumor Growth : N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown promising results in inhibiting tumor growth, particularly in melanoma, leukemia, breast cancer, and colon cancer cell lines. This suggests potential applications in cancer treatment (Ahsan et al., 2014).
Agricultural Applications
- Rice Bacterial Leaf Blight Treatment : Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial activity against rice bacterial leaf blight, suggesting potential agricultural applications (Shi et al., 2015).
Propriétés
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-7-8-15(12(2)9-11)17-20-21-18(25-17)19-16(22)13-5-4-6-14(10-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCDZDPEIZWZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)
![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)
![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)



![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)
![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)
